molecular formula C28H23BrN6OS B10912919 N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B10912919
M. Wt: 571.5 g/mol
InChI Key: YYLBERWRYNIRJE-KBVAKVRCSA-N
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Description

N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including a bromophenyl group, a naphthylamino group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as the bromophenylmethylidene and naphthylaminomethyl derivatives, followed by their coupling with triazolyl and acetohydrazide moieties under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the bromophenyl or triazolyl groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might be leveraged to design prodrugs or active pharmaceutical ingredients.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hydrazide derivatives, triazole-containing molecules, and bromophenyl compounds. Examples include:

  • 3-bromophenylhydrazine
  • 1-naphthylamine derivatives
  • 1,2,4-triazole derivatives

Uniqueness

What sets N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE apart is its combination of multiple functional groups within a single molecule, providing a unique platform for diverse chemical and biological applications.

Properties

Molecular Formula

C28H23BrN6OS

Molecular Weight

571.5 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H23BrN6OS/c29-22-11-6-8-20(16-22)17-31-33-27(36)19-37-28-34-32-26(35(28)23-12-2-1-3-13-23)18-30-25-15-7-10-21-9-4-5-14-24(21)25/h1-17,30H,18-19H2,(H,33,36)/b31-17+

InChI Key

YYLBERWRYNIRJE-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Br)CNC4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Br)CNC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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